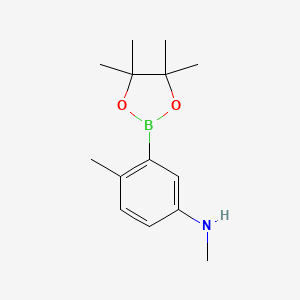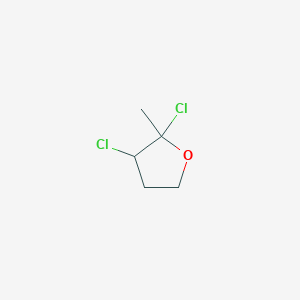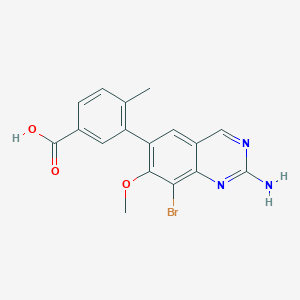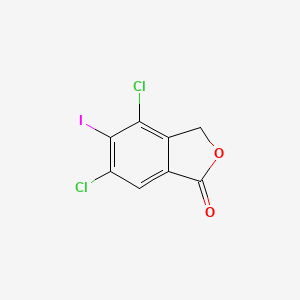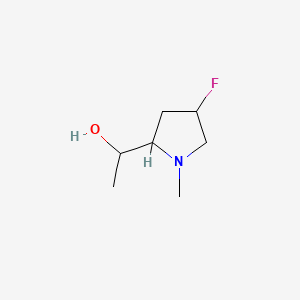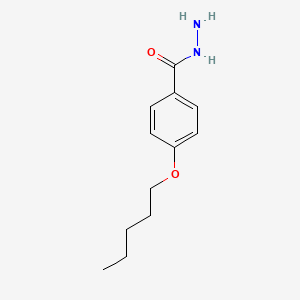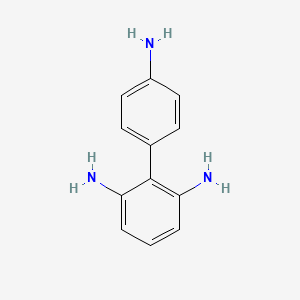
2-(4-Aminophenyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H13N3. It is a derivative of benzene and contains two amino groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzene-1,3-diamine typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Complex amine derivatives.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals[][6].
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: A compound with three amino groups attached to a benzene ring.
N1-(4-Aminophenyl)benzene-1,4-diamine sulfate: A sulfate derivative with similar structural features.
Uniqueness
2-(4-Aminophenyl)benzene-1,3-diamine is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds and materials .
Propiedades
Fórmula molecular |
C12H13N3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H,13-15H2 |
Clave InChI |
ZTCGOZQYJFCQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)C2=CC=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
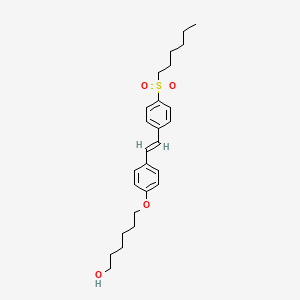
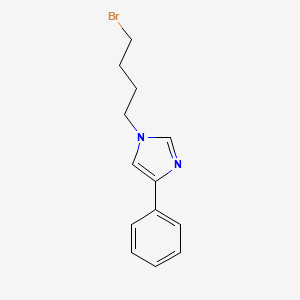
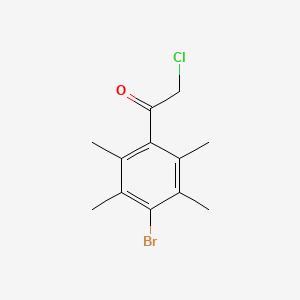
![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
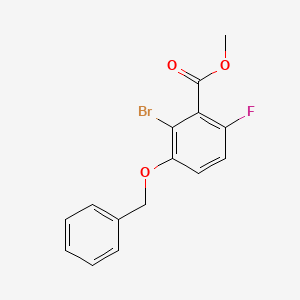
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
